molecular formula C11H14ClN3O2 B2967946 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine CAS No. 331657-28-4

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine

Cat. No.: B2967946
CAS No.: 331657-28-4
M. Wt: 255.7
InChI Key: GIRKMKZFBUAZMN-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a methyl group

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)-3-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-8-7-14(5-4-13-8)10-3-2-9(12)6-11(10)15(16)17/h2-3,6,8,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRKMKZFBUAZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine typically involves the reaction of 4-chloro-2-nitroaniline with 3-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 1-(4-Amino-2-nitrophenyl)-3-methylpiperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

    Oxidation: 1-(4-Chloro-2-nitrophenyl)-3-carboxypiperazine.

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards these targets. The piperazine ring provides a scaffold that can be further modified to enhance its pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-2-nitrophenyl)piperazine: Lacks the methyl group, which may affect its reactivity and binding properties.

    1-(4-Chloro-2-nitrophenyl)-4-methylpiperazine: Similar structure but with the methyl group on a different nitrogen atom, potentially altering its chemical behavior.

    1-(4-Chloro-2-nitrophenyl)-3-ethylpiperazine: The presence of an ethyl group instead of a methyl group can influence its steric and electronic properties.

Uniqueness

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine is unique due to the specific positioning of the methyl group on the piperazine ring, which can impact its chemical reactivity and biological activity. The combination of the chloro and nitro substituents provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine is a chemical compound with the molecular formula C11H14ClN3O2C_{11}H_{14}ClN_3O_2 and a molecular weight of approximately 292.16 g/mol. It features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group, which contributes to its diverse biological activities. This compound is primarily utilized in scientific research, particularly in pharmacological applications.

The biological activity of this compound is attributed to its structural characteristics, which enable it to interact with various biological targets. Although specific mechanisms remain largely unexplored, it is hypothesized that the compound may influence cellular signaling pathways and modulate enzyme activity. Interaction studies indicate potential binding affinities to proteins involved in critical physiological processes, although detailed mechanisms have yet to be elucidated .

Antiinflammatory and Analgesic Effects

Research has indicated that this compound exhibits anti-inflammatory and analgesic properties. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, thus mitigating inflammatory responses. Notably, it has been shown to reduce levels of cyclooxygenase (COX) enzymes in macrophage cell lines, which are pivotal in the inflammatory process .

Anticancer Potential

Preliminary studies have assessed the anticancer potential of this compound. In experiments involving various cancer cell lines, it demonstrated significant antiproliferative effects. For instance, in human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, this compound showed notable inhibition of cell growth with IC50 values indicating effective cytotoxicity .

Comparative Analysis

To understand the unique properties of this compound, a comparative analysis with similar compounds can provide insights into its biological activity:

Compound NameMolecular FormulaUnique Features
This compoundC₁₁H₁₄ClN₃O₂Piperazine ring enhances biological interactions
1-(2,4-Dichlorophenyl)-3-methylpiperazineC₁₁H₁₄Cl₂N₂Different halogen substitutions alter activity
1-(4-Nitrophenyl)-3-methylpiperazineC₁₁H₁₄N₂O₂Lacks chlorine; different electronic properties

Study on Anti-inflammatory Activity

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound using lipopolysaccharide-stimulated macrophages. The study found that treatment with this compound significantly reduced the expression of inflammatory markers such as TNF-alpha and IL-6 compared to untreated controls. This suggests its potential utility in treating inflammatory diseases.

Anticancer Research Findings

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at concentrations ranging from 10 to 100 µM, there was a dose-dependent decrease in cell viability across tested lines, with HeLa cells showing an IC50 value of approximately 30 µM. This positions this compound as a promising candidate for further anticancer drug development .

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